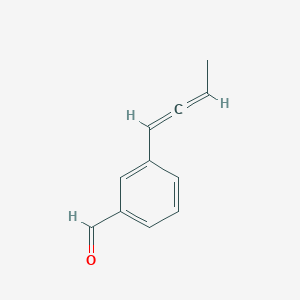
Tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl prop-2-enoate: , 1-ethenylpyrrolidin-2-one , and 2-methylprop-2-enoic acid are three distinct chemical compounds, each with unique properties and applications.
準備方法
Tert-butyl prop-2-enoate: is synthesized through the esterification of acrylic acid with isobutylene in the presence of a catalyst and a polymerization inhibitor . The reaction is typically carried out at a temperature of 30°C and a pressure of 1 MPa. Industrial production methods involve the use of strong acidic cation exchange resins as catalysts .
1-ethenylpyrrolidin-2-one: is produced industrially by the vinylation of 2-pyrrolidone, which involves the base-catalyzed reaction with acetylene . This process results in the formation of N-vinylpyrrolidone, which can be further polymerized to produce polyvinylpyrrolidone (PVP).
2-methylprop-2-enoic acid: is typically produced through the oxidation of isobutylene or the hydrolysis of methacrylonitrile . Industrial methods often involve the use of sulfuric acid as a catalyst.
化学反応の分析
Tert-butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, esterification, and hydrolysis . Common reagents used in these reactions include strong acids, bases, and radical initiators. Major products formed from these reactions include poly(tert-butyl acrylate) and other copolymers .
1-ethenylpyrrolidin-2-one: undergoes polymerization to form polyvinylpyrrolidone (PVP), which is used in various applications . It can also undergo reactions with other monomers to form copolymers. Common reagents used in these reactions include radical initiators and catalysts .
2-methylprop-2-enoic acid: undergoes polymerization and copolymerization reactions to form methacrylate polymers . It can also undergo esterification reactions to form methacrylate esters. Common reagents used in these reactions include radical initiators and strong acids .
科学的研究の応用
Tert-butyl prop-2-enoate: is used in the production of polymers and copolymers that have applications in coatings, adhesives, and sealants . It is also used in the synthesis of specialty chemicals and intermediates.
1-ethenylpyrrolidin-2-one: is widely used in the production of polyvinylpyrrolidone (PVP), which has applications in pharmaceuticals as a binder and stabilizer, in cosmetics as a film-former, and in other industries as a dispersant and thickener . PVP is also used in gene delivery and tissue engineering applications .
2-methylprop-2-enoic acid: is used in the production of methacrylate polymers and copolymers, which have applications in coatings, adhesives, and dental materials . It is also used in the synthesis of specialty chemicals and intermediates.
作用機序
Tert-butyl prop-2-enoate: exerts its effects through polymerization reactions, where the monomer units react to form long polymer chains . The molecular targets and pathways involved in these reactions include radical initiators and catalysts that facilitate the polymerization process.
1-ethenylpyrrolidin-2-one: exerts its effects through polymerization to form polyvinylpyrrolidone (PVP), which interacts with various molecular targets in pharmaceutical and cosmetic formulations . The pathways involved include radical polymerization and copolymerization reactions .
2-methylprop-2-enoic acid: exerts its effects through polymerization and copolymerization reactions to form methacrylate polymers . The molecular targets and pathways involved include radical initiators and catalysts that facilitate the polymerization process.
類似化合物との比較
Tert-butyl prop-2-enoate: is similar to other acrylate esters, such as methyl acrylate and ethyl acrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better thermal stability.
1-ethenylpyrrolidin-2-one: is similar to other vinyl monomers, such as vinyl acetate and vinyl chloride . it is unique in its ability to form polyvinylpyrrolidone (PVP), which has exceptional solubility and biocompatibility.
2-methylprop-2-enoic acid: is similar to other methacrylate monomers, such as methyl methacrylate and ethyl methacrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better mechanical properties.
特性
CAS番号 |
115401-91-7 |
|---|---|
分子式 |
C17H27NO5 |
分子量 |
325.405 |
IUPAC名 |
tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C6H9NO.C4H6O2/c1-5-6(8)9-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3(2)4(5)6/h5H,1H2,2-4H3;2H,1,3-5H2;1H2,2H3,(H,5,6) |
InChIキー |
ZBQRHBSIGBWWTN-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.CC(C)(C)OC(=O)C=C.C=CN1CCCC1=O |
同義語 |
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and 1-ethenyl-2-pyrrolidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)




![Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui](/img/structure/B569571.png)



